(2-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Description
“(2-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a compound that belongs to the class of pyrrolo[3,4-d]pyrimidine derivatives . These derivatives have been studied for their potential as anticancer agents, specifically as inhibitors of the epidermal growth factor receptor (EGFR) .
Molecular Structure Analysis
The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives can be influenced by different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The specific molecular structure of “this compound” is not detailed in the retrieved sources.
Scientific Research Applications
Formulation Development for Poorly Water-Soluble Compounds
A study focused on developing a suitable formulation for poorly water-soluble compounds, specifically targeting the ultrarapid potassium current (IKur) for arrhythmia treatment. This research highlighted the importance of solubilized, precipitation-resistant formulations to achieve higher plasma concentrations, essential for successful toxicological and early clinical evaluations of poorly soluble compounds (Burton et al., 2012).
Structural Analysis and Physicochemical Properties
Research centered around boric acid ester intermediates with benzene rings provided insights into the synthesis and structural confirmation of compounds using various spectroscopic techniques and mass spectrometry. This study emphasized the coherence between molecular structures optimized using density functional theory (DFT) and the structures determined by single crystal X-ray diffraction. The research revealed crucial physicochemical properties of the compounds through the analysis of molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Synthesis and Applications in Imaging
A paper described the synthesis of HG-10-102-01 and its precursor for application in imaging LRRK2 enzyme in Parkinson's disease using PET imaging. The study detailed the synthesis process, radiochemical yield, and specific activity, contributing to the understanding of imaging agents' development and their role in disease diagnosis (Wang et al., 2017).
Novel Syntheses and Antimicrobial Activity
Research on the synthesis of novel heterocycles explored the reactivity of enaminone with different nucleophiles and heterocyclic amines, leading to various derivatives. The synthesized compounds demonstrated significant antimicrobial and in vitro anticancer activity, highlighting their potential as therapeutic agents. Molecular docking studies further provided insights into their mechanism of action, emphasizing their biomedical applications (Fahim et al., 2021).
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O/c14-11-4-2-1-3-10(11)13(18)17-6-9-5-15-8-16-12(9)7-17/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLVWDUVHDEDEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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